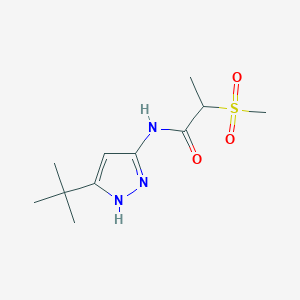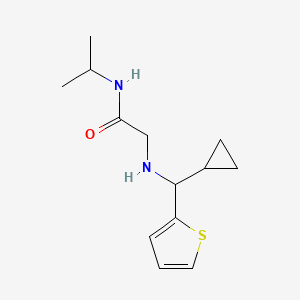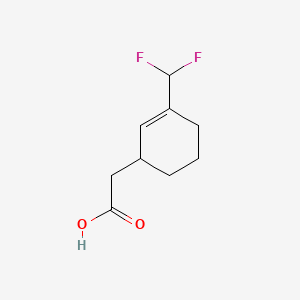
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with a furan compound in the presence of a Lewis acid catalyst.
Formation of the Cyanoacrylate Ester: The final step involves the Knoevenagel condensation reaction between the furan derivative and ethyl cyanoacetate in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
化学反应分析
Types of Reactions
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group in the presence of a base.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amines or other nitrogen-containing compounds.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioadhesive in medical applications, such as wound closure and tissue engineering.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of adhesives and sealants for various applications, including electronics and automotive industries.
作用机制
The mechanism of action of ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate primarily involves its rapid polymerization upon exposure to moisture. The cyanoacrylate ester undergoes anionic polymerization, initiated by the presence of water or other nucleophiles. This results in the formation of long polymer chains that provide strong adhesive properties. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular membranes and proteins, leading to its antimicrobial effects.
相似化合物的比较
Similar Compounds
Methyl 2-cyanoacrylate: Another cyanoacrylate ester with similar adhesive properties but different ester group.
Butyl cyanoacrylate: A longer-chain cyanoacrylate ester used in medical adhesives.
Octyl cyanoacrylate: Known for its flexibility and use in medical applications.
Uniqueness
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate is unique due to the presence of the furan ring and chlorophenyl group, which impart distinct chemical and physical properties. These structural features may enhance its adhesive strength, chemical reactivity, and potential biological activity compared to other cyanoacrylate esters.
属性
分子式 |
C16H12ClNO3 |
|---|---|
分子量 |
301.72 g/mol |
IUPAC 名称 |
ethyl (Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C16H12ClNO3/c1-2-20-16(19)12(10-18)9-14-7-8-15(21-14)11-3-5-13(17)6-4-11/h3-9H,2H2,1H3/b12-9- |
InChI 键 |
YUDSFXQXAVKJOK-XFXZXTDPSA-N |
手性 SMILES |
CCOC(=O)/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)Cl)/C#N |
规范 SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)
![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)

![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)


![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)






